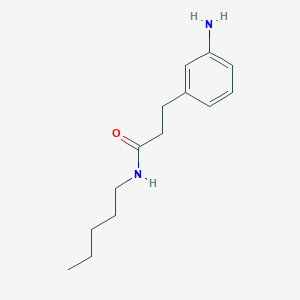
7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a thiazole ring and a bromine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2-bromo-1,3-thiazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives, which can further modify the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted derivatives, while oxidation and reduction can lead to different thiazole ring modifications.
Scientific Research Applications
7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2-(1,3-Benzoxazol-2-yl)thiazole: Similar structure but lacks the bromine atom.
7-Chloro-3-(1,3-thiazol-2-yl)-1,2-benzoxazole: Similar structure with a chlorine atom instead of bromine.
3-(1,3-Thiazol-2-yl)-1,2-benzoxazole: Lacks the halogen substituent.
Uniqueness: 7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and properties. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially unique biological and chemical properties.
Properties
Molecular Formula |
C10H5BrN2OS |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
7-bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C10H5BrN2OS/c11-7-3-1-2-6-8(13-14-9(6)7)10-12-4-5-15-10/h1-5H |
InChI Key |
CUQJQSWKQGMWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)ON=C2C3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


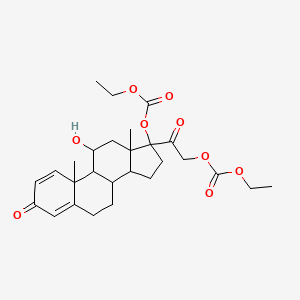
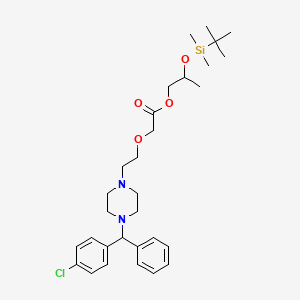

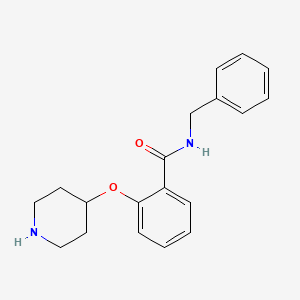
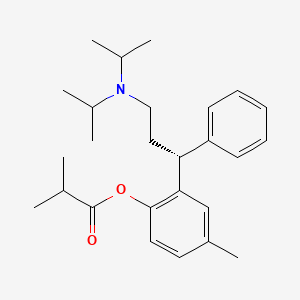
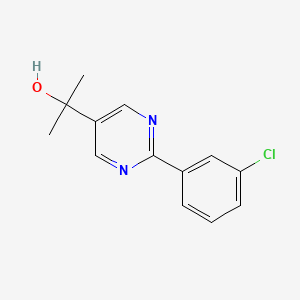
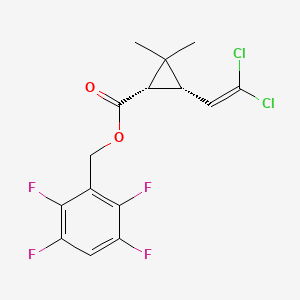
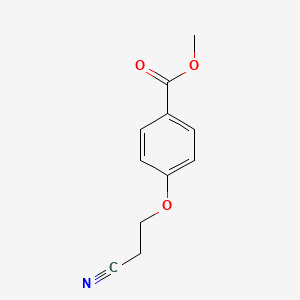
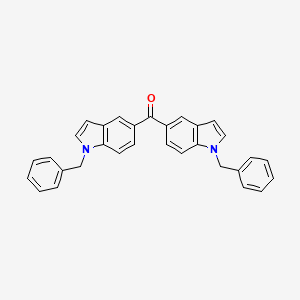
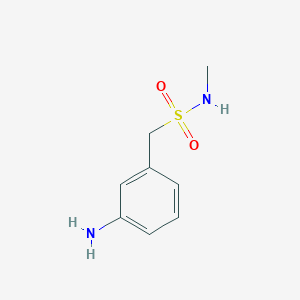
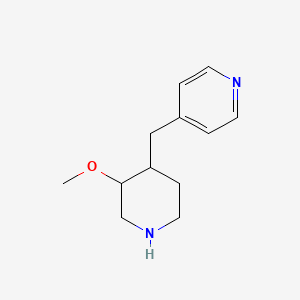
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
